REACTION_SMILES
|
[C:1]([O:2][C:5]1([C:6]([CH2:7][O:8][C:9]([CH3:10])=[O:11])=[O:12])[CH2:13][CH2:14][CH:15]2[CH:16]3[CH2:17][CH2:18][C:19]4=[CH:20][C:21](=[O:32])[CH:22]=[CH:23][C:24]4([CH3:25])[CH:26]3[CH:27]([OH:31])[CH2:28][C:29]12[CH3:30])(=[O:3])[CH3:4].[CH3:34][C:35](=[O:36])[O-:37].[CH3:39][N:40]([CH3:41])[CH:42]=[O:43].[K+:33].[OH2:38]>>[C:5]1([C:6]([CH2:7][O:8][C:9]([CH3:10])=[O:11])=[O:12])=[CH:13][CH2:14][CH:15]2[CH:16]3[CH2:17][CH2:18][C:19]4=[CH:20][C:21](=[O:32])[CH:22]=[CH:23][C:24]4([CH3:25])[CH:26]3[CH:27]([OH:31])[CH2:28][C:29]12[CH3:30]
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Name
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CC(=O)OCC(=O)C1(OC(C)=O)CCC2C3CCC4=CC(=O)C=CC4(C)C3C(O)CC21C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)OCC(=O)C1(OC(C)=O)CCC2C3CCC4=CC(=O)C=CC4(C)C3C(O)CC21C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OCC(=O)C1=CCC2C3CCC4=CC(=O)C=CC4(C)C3C(O)CC12C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([O:2][C:5]1([C:6]([CH2:7][O:8][C:9]([CH3:10])=[O:11])=[O:12])[CH2:13][CH2:14][CH:15]2[CH:16]3[CH2:17][CH2:18][C:19]4=[CH:20][C:21](=[O:32])[CH:22]=[CH:23][C:24]4([CH3:25])[CH:26]3[CH:27]([OH:31])[CH2:28][C:29]12[CH3:30])(=[O:3])[CH3:4].[CH3:34][C:35](=[O:36])[O-:37].[CH3:39][N:40]([CH3:41])[CH:42]=[O:43].[K+:33].[OH2:38]>>[C:5]1([C:6]([CH2:7][O:8][C:9]([CH3:10])=[O:11])=[O:12])=[CH:13][CH2:14][CH:15]2[CH:16]3[CH2:17][CH2:18][C:19]4=[CH:20][C:21](=[O:32])[CH:22]=[CH:23][C:24]4([CH3:25])[CH:26]3[CH:27]([OH:31])[CH2:28][C:29]12[CH3:30]
|
Name
|
CC(=O)OCC(=O)C1(OC(C)=O)CCC2C3CCC4=CC(=O)C=CC4(C)C3C(O)CC21C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC(=O)C1(OC(C)=O)CCC2C3CCC4=CC(=O)C=CC4(C)C3C(O)CC21C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OCC(=O)C1=CCC2C3CCC4=CC(=O)C=CC4(C)C3C(O)CC12C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |